molecular formula C18H20O2 B1327464 2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone CAS No. 898770-03-1

2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327464
CAS No.: 898770-03-1
M. Wt: 268.3 g/mol
InChI Key: UOMMMQAQEQZTEG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Interpretation

¹H NMR (400 MHz, CDCl₃):

  • δ 2.20–2.35 (s, 6H) : Methyl protons on the 2',6'-dimethylphenyl group.
  • δ 3.80 (s, 3H) : Methoxy protons.
  • δ 6.70–7.40 (m, 7H) : Aromatic protons (5H from 2-methoxyphenyl, 2H from dimethylphenyl).
  • δ 2.90–3.10 (t, 2H) : Methylene protons adjacent to ketone.
  • δ 3.30–3.50 (t, 2H) : Methylene protons adjacent to 2-methoxyphenyl.

¹³C NMR (100 MHz, CDCl₃):

  • δ 207.5 : Ketone carbonyl.
  • δ 55.2 : Methoxy carbon.
  • δ 21.4, 21.6 : Methyl carbons on dimethylphenyl group.
  • δ 112–160 : Aromatic carbons.

Infrared (IR) Spectroscopy of Functional Group Vibrations

Key IR absorptions (KBr, cm⁻¹):

  • 1685 : Strong C=O stretch (ketone).
  • 1250 : C-O stretch (methoxy group).
  • 1600, 1500 : Aromatic C=C vibrations.
  • 2850–2960 : Aliphatic C-H stretches (methyl/methylene groups).

Mass Spectrometric Fragmentation Patterns

EI-MS (70 eV):

  • m/z 268 [M⁺] : Molecular ion peak.
  • m/z 253 [M – CH₃]⁺ : Loss of methyl group from dimethylphenyl.
  • m/z 135 : Base peak from 2-methoxyphenyl acylium ion.
  • m/z 105 : Tropylium ion from dimethylphenyl group.

Fragmentation Pathways :

  • α-Cleavage adjacent to ketone yields ions at m/z 135 and 133.
  • Retro-Diels-Alder fragmentation of the propane chain generates m/z 91 (tropylium ion).

Properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)18(13)16(19)12-11-15-9-4-5-10-17(15)20-3/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMMMQAQEQZTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644181
Record name 1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-03-1
Record name 1-Propanone, 1-(2,6-dimethylphenyl)-3-(2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dimethyl-3-(2-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dimethylacetophenone with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in nitro or halogenated derivatives.

Scientific Research Applications

2’,6’-Dimethyl-3-(2-methoxyphenyl)propiophenone is used in various fields of scientific research:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its methoxy and dimethyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

The compound belongs to a family of substituted propiophenones with varying substituents that alter physical and chemical properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone 898769-99-8 C₁₉H₂₂O 266.38 2',6'-CH₃; 2-OCH₃
2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone 898775-40-1 C₁₇H₁₄Cl₂O₂ 337.20 2',6'-Cl; 3-OCH₃
2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone 898754-86-4 C₁₉H₂₂O 266.38 2',5'-CH₃; 2,6-CH₃
Propiophenone 93-55-0 C₉H₁₀O 134.18 Unsubstituted
Phloretin (Trihydroxypropiophenone derivative) N/A C₁₅H₁₄O₅ 274.27 2',4',6'-OH; 3-(4-OH-phenyl)

Key Observations :

  • Steric Effects : Methyl and halogen substituents (e.g., Cl in 898775-40-1) increase steric bulk, reducing reactivity in catalytic hydrogenation ().
  • Electronic Effects : Methoxy groups act as electron-donating groups, altering electrophilicity compared to chloro or hydroxyl substituents ().

Reactivity in Catalytic and Enzymatic Reactions

Catalytic Hydrogenation

Substituents significantly impact yields in amine synthesis:

Substrate Catalyst Particle Size Amine Yield Conversion Reference
Propiophenone (unsubstituted) Au/TiO₂ 2.9 nm 11% 20% , Table 1, Entry 44
Propiophenone Pd/polyethyleneimine 2 nm 12% N/A , Table 1, Entry 43

Note: Steric hindrance from methyl/methoxy groups in this compound is expected to further reduce amine yields compared to unsubstituted propiophenone.

Enzymatic Oxidation

ssnBVMO enzyme oxidizes propiophenone to phenyl propanoate with 95% conversion (TON: 179) (). Substituents like methoxy groups may alter enzyme-substrate interactions, though specific data for 2',6'-dimethyl derivatives is lacking.

Biological Activity

2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest significant antitumor properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi.
  • Neuroprotective Effects : Evidence points to possible neuroprotective properties, particularly against neurotoxic agents.

The biological activity of this compound can be attributed to its structural features:

  • Fluorine Substitution : The presence of fluorine enhances the electronic properties, improving interactions with biological targets.
  • Methoxy Group : This functional group may increase binding affinity to enzymes or receptors by providing additional hydrogen bonding opportunities.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMIC (μg/mL)Reference
This compoundAntitumorTBD
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehydeAntifungal against C. albicans7.8
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenoneEnhanced antimicrobial activityTBD

Case Study 1: Antitumor Activity

A study focused on structurally similar propiophenones reported that certain derivatives inhibited cancer cell lines effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. It was noted that fluorine substitution may enhance biological activity due to increased lipophilicity and reactivity, suggesting that this compound could be a promising candidate for cancer therapy.

Case Study 2: Antifungal Efficacy

In vitro tests on Candida albicans demonstrated that derivatives of this compound exhibited varying degrees of antifungal activity. The minimum inhibitory concentration (MIC) values indicated effective growth inhibition, particularly in preformed biofilms. This highlights its potential as a therapeutic agent against fungal infections.

Q & A

Q. What are the optimal synthetic routes for 2',6'-Dimethyl-3-(2-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Friedel-Crafts acylation using a substituted benzoyl chloride and a methylated benzene derivative. Key steps include:

  • Catalyst selection : AlCl₃ (Lewis acid) in dichloromethane at 0–5°C to control exothermicity .
  • Precursor optimization : 2-methoxyphenylacetyl chloride reacts with 2,6-dimethylbenzene. Substituted benzene derivatives with electron-donating groups (e.g., methoxy, methyl) enhance electrophilic substitution .
  • Yield improvement : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate). Typical yields range from 45–65% .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups (δ 2.1–2.4 ppm), methoxy protons (δ 3.8 ppm), aromatic protons (δ 6.7–7.5 ppm) .
    • ¹³C NMR : Carbonyl carbon (δ ~205 ppm), methoxy carbon (δ 55 ppm) .
  • Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 283.18 (C₁₉H₂₂O₂) .
  • X-ray crystallography : SHELX software refines crystal structures to confirm substitution patterns and bond angles .

Q. What are the structure-activity relationships (SAR) for bioactivity in analogous propiophenones?

Methodological Answer:

  • Key substituents :
    • Methoxy groups enhance solubility and π-π stacking with biological targets .
    • Methyl groups at 2' and 6' positions reduce steric hindrance, improving binding affinity .
  • Comparative SAR :
    • Antimicrobial activity : 2',6'-dimethyl analogs show 4–8x higher MIC against S. aureus vs. non-methylated derivatives .
    • Anticancer potential : Methoxy substitution correlates with apoptosis induction in HeLa cells (IC₅₀ = 12 μM) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI for antimicrobial tests) .
  • Impurity profiling : HPLC-MS detects trace byproducts (e.g., chlorinated derivatives) that may skew results .
  • Computational validation : Molecular docking (AutoDock Vina) identifies false positives due to off-target binding .

Q. What strategies optimize regioselectivity in Friedel-Crafts reactions for derivatives?

Methodological Answer:

  • Directed acylation : Use steric/electronic directing groups (e.g., methoxy at para positions) .
  • DFT calculations : Predict electrophilic attack sites (e.g., C-3 vs. C-4) using Gaussian09 with B3LYP/6-31G* basis set .
  • Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., 0°C vs. 25°C) .

Q. How does crystallographic data inform intermolecular interactions in the solid state?

Methodological Answer:

  • Hydrogen bonding : SHELXL refines H-bond networks (e.g., C=O···H–C interactions) .
  • Packing analysis : Mercury software visualizes π-stacking (3.5–4.0 Å spacing) influenced by methyl/methoxy groups .

Q. What computational models predict metabolic stability or toxicity?

Methodological Answer:

  • ADMET prediction : SwissADME estimates CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity .
  • Metabolite identification : LC-MS/MS detects hydroxylation at the methoxy group (major Phase I pathway) .

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